![molecular formula C22H21N3O2 B2401718 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide CAS No. 862831-87-6](/img/structure/B2401718.png)
2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide” is a complex organic molecule that contains two indole groups. Indole is a heterocyclic compound that is important in many biological systems . The compound also contains an oxoacetamide group, which is a functional group consisting of a carbonyl group (C=O) and an amide group (NH2) attached to the same carbon atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE . Another study reported the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study on the crystal structure and Hirshfeld analysis of 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid reported that the dihedral angles between the 1-methyl indole units and the benzoic acid moiety were significant .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a study reported that the distance between the potentially reactive C atoms from the two heteroaryl substituents of a similar compound was short enough for photocyclization to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, a study reported that the title compound, a member of a new family of photochromic diaryl-ethene compounds having an unsymmetrically substituted hexa-fluoro-cyclo-pentene unit, displayed dihedral angles between the indole and thio-phene rings .Applications De Recherche Scientifique
Biological and Pharmacological Insights
Acetamide and its derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, have drawn attention due to their significant commercial importance and the array of biological consequences associated with their exposure. The biological responses to these compounds can vary both qualitatively and quantitatively, reflecting the material's biology and its usage or proposed usage. Over the years, considerable information has been added to our understanding of the biological effects of these chemicals, prompting the need to update and re-evaluate the existing data (Kennedy, 2001).
Role in Hepatic Protection
Indoles and their derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, are acknowledged for their protective effects against chronic liver injuries such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. These compounds play pivotal roles in regulating transcriptional factors, signaling pathways, and mitigating oxidative stress. Moreover, they influence DNA synthesis, affecting the activation, proliferation, and apoptosis of target cells. Indoles are also involved in modulating enzymes related to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and other hepatotoxic substances (Wang et al., 2016).
Environmental Toxicology and Drug–Target Interactions
The compound's structural features and potential applications have been the focus of extensive research. Studies have explored the chemical use of synthetic compounds to combat diseases like Bayoud disease, which affects date palms. Researchers have divided various tested small molecules into different classes, analyzing their structure–activity relationships and pharmacophore site predictions. This specificity plays a crucial role in the biological activity against pathogens, highlighting the importance of further understanding mechanistic drug–target interactions (Kaddouri et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-14-20(17-8-4-6-10-19(17)25(14)2)21(26)22(27)23-12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13,24H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHXNYNDYOCLLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)
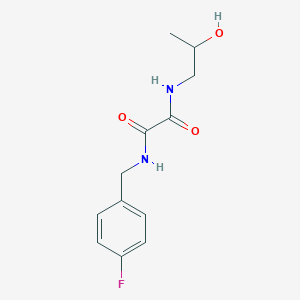
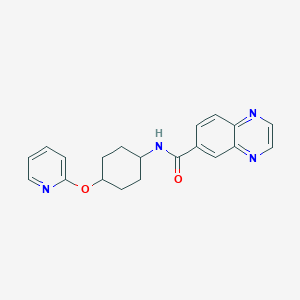
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)
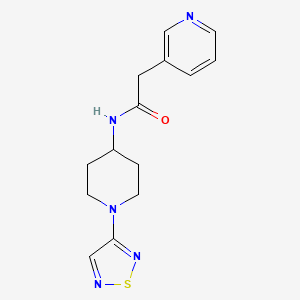
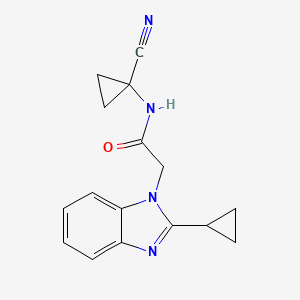
![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)
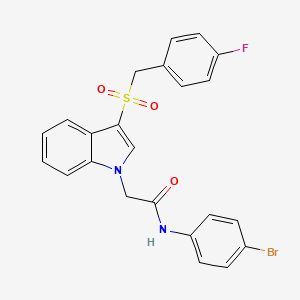
![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)
![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)
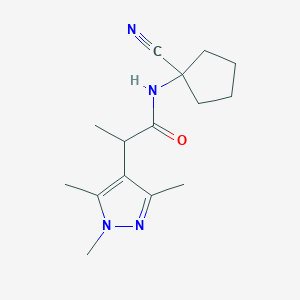
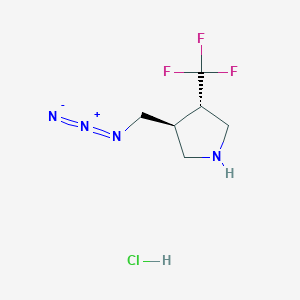
![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)